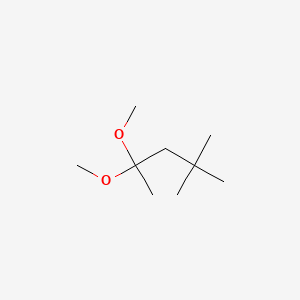
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride (TBAMCH) is a synthetic, organic compound that is used in a variety of scientific research applications. TBAMCH is a cyclic tertiary amine that is composed of a tert-butyl group, an amino group, and a carboxylate group. This compound is soluble in a variety of organic solvents and is a useful reagent for organic synthesis. TBAMCH is also known to be a useful biochemical and physiological agent due to its ability to interact with a variety of biological molecules.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and as a model compound for drug discovery. tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride has also been used as a substrate for the synthesis of a variety of organic compounds.
Mecanismo De Acción
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is known to interact with a variety of biological molecules. It can act as a substrate for enzymes, bind to proteins, and interact with other molecules in the cell. tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is also known to interact with lipids, which can alter their structure and function.
Biochemical and Physiological Effects
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is known to have a variety of biochemical and physiological effects. It can interact with enzymes and proteins, altering their function. It can also interact with lipids, altering their structure and function. Additionally, tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is known to inhibit the activity of certain enzymes, which can lead to changes in the biochemical pathways of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is a useful reagent for organic synthesis, making it a useful tool for laboratory experiments. It is also relatively stable, making it easy to store and handle. However, tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride can be toxic in high concentrations, so it must be handled with caution.
Direcciones Futuras
The future of tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is promising. It can be used in a variety of scientific research applications, including drug discovery and enzyme inhibition. Additionally, its ability to interact with a variety of biological molecules makes it a useful tool for studying protein-protein interactions. Additionally, tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride can be used as a model compound for studying the structure and function of lipids. Finally, tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride can be used in the synthesis of a variety of organic compounds, making it a useful tool for organic synthesis.
Métodos De Síntesis
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is typically synthesized through a multi-step process. The first step involves reacting an aryl halide with a Grignard reagent to form an arylmethylmagnesium halide. This intermediate is then reacted with an alkyl halide to form an arylalkylmagnesium halide. This intermediate is then reacted with an amine to form the desired tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride involves the protection of the carboxylic acid group, followed by the introduction of the amino group and subsequent deprotection. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "tert-butyl cyclohexane-1-carboxylate", "methylamine", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with tert-butyl chloroformate in the presence of triethylamine and diethyl ether.", "Step 2: Introduction of the amino group by reaction with methylamine in the presence of sodium bicarbonate and diethyl ether.", "Step 3: Deprotection of the tert-butyl group by reaction with hydrochloric acid in the presence of diethyl ether.", "Step 4: Formation of the hydrochloride salt by reaction with hydrochloric acid and sodium chloride." ] } | |
Número CAS |
2613385-38-7 |
Nombre del producto |
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride |
Fórmula molecular |
C12H24ClNO2 |
Peso molecular |
249.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



